molecular formula C10H16N2O B12968059 1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine

1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B12968059
M. Wt: 180.25 g/mol
InChI Key: GOKHCKFLFNLRMB-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with a methoxy group and an amine group attached to a methylpropan chain

Preparation Methods

Chemical Reactions Analysis

1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine can be compared with similar compounds, such as:

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(3-methoxypyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H16N2O/c1-7(2)9(11)10-8(13-3)5-4-6-12-10/h4-7,9H,11H2,1-3H3

InChI Key

GOKHCKFLFNLRMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC=N1)OC)N

Origin of Product

United States

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